molecular formula C12H13NO2S B2461432 Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1797545-13-1

Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2461432
CAS No.: 1797545-13-1
M. Wt: 235.3
InChI Key: AEHFAVASFJGPRN-UHFFFAOYSA-N
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Description

Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate is a chemical compound that features a pyridine ring substituted with a carboxylate group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves the reaction of a pyridine derivative with an appropriate alkyne and a methylsulfanyl group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.

Scientific Research Applications

Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, while the alkyne and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pent-4-yn-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate is unique due to its combination of a pyridine ring, an alkyne group, and a methylsulfanyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

pent-4-yn-2-yl 2-methylsulfanylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-4-5-9(2)15-12(14)10-6-7-13-11(8-10)16-3/h1,6-9H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHFAVASFJGPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)OC(=O)C1=CC(=NC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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